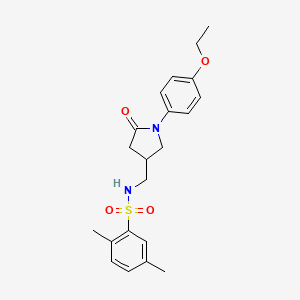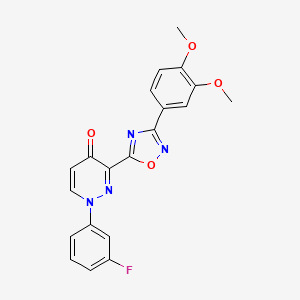![molecular formula C12H16N6O2 B2906898 N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034239-02-4](/img/structure/B2906898.png)
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Anticancer Therapeutics
Imidazole derivatives have been extensively studied for their anticancer properties. They can act as inhibitors for various cancer-related pathways and have been incorporated into compounds that show activity against different cancer cell lines. For example, imidazole-containing compounds have been synthesized and tested for their cytotoxic activity against human cancer cell lines, including HepG2 and MDA-MB-231 . The compound could potentially be explored for similar applications, given its structural relation to imidazole.
Antimicrobial Agents
The imidazole ring is a core structure in many antimicrobial agents. Derivatives of imidazole have shown a broad spectrum of antibacterial and antifungal activities. This makes the compound a candidate for the development of new antimicrobial drugs that could help overcome antibiotic resistance issues .
Anti-Inflammatory and Analgesic Applications
Imidazole derivatives are known to exhibit anti-inflammatory and analgesic effects. This is particularly important in the treatment of chronic inflammatory diseases and pain management. The compound could be synthesized and evaluated for these biological activities, providing a new avenue for the development of anti-inflammatory and analgesic medications .
Antiviral Research
Compounds containing the imidazole moiety have been reported to possess antiviral properties. Given the ongoing need for effective antiviral drugs, especially in the wake of global pandemics, the compound could be valuable in the synthesis of new agents that inhibit viral replication or assembly .
Enzyme Inhibition
Imidazole derivatives can act as enzyme inhibitors, targeting specific enzymes involved in disease processes. For instance, they can inhibit enzymes like succinate dehydrogenase, which is involved in fungal metabolism. This suggests potential applications of the compound in the development of enzyme inhibitors for therapeutic use .
Neurological Disorders
Some imidazole derivatives have shown promise in the treatment of neurological disorders. They can modulate neurotransmitter activity and have potential as therapeutic agents for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Research into the compound’s effects on neurological pathways could open up new treatments for these challenging conditions .
properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-9-8-10-16(6-7-18(10)15-9)4-2-13-11(19)17-5-3-14-12(17)20/h6-8H,2-5H2,1H3,(H,13,19)(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTJGNWHYNNJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2906818.png)


![(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2906823.png)





![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2906831.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2906838.png)